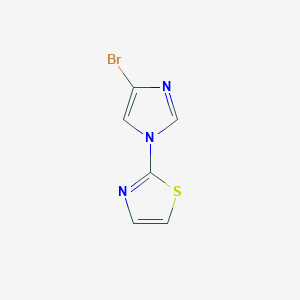
2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1H-imidazole with a thiazole derivative. One common method includes the use of a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of n-butyllithium .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures but on a larger scale, with optimizations for yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the imidazole ring can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-(4-alkyl-1H-imidazol-1-yl)-1,3-thiazole.
Oxidation: Products include oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imidazole or thiazole rings.
科学的研究の応用
2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved are specific to the biological system being studied .
類似化合物との比較
- 2-(4-Bromo-1H-imidazol-1-yl)pyridine
- 2-(4-Bromo-1H-imidazol-1-yl)-4-fluoropyridine
Comparison: 2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics .
特性
分子式 |
C6H4BrN3S |
|---|---|
分子量 |
230.09 g/mol |
IUPAC名 |
2-(4-bromoimidazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4BrN3S/c7-5-3-10(4-9-5)6-8-1-2-11-6/h1-4H |
InChIキー |
SEONVIGGNKSVJB-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)N2C=C(N=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)

![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)
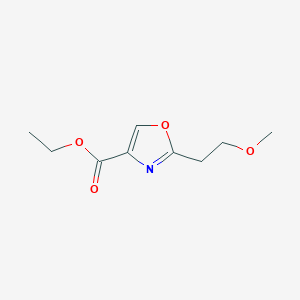
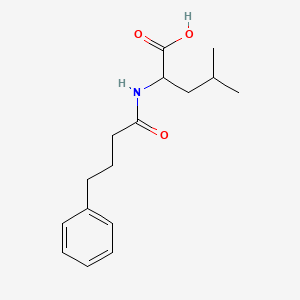
![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)

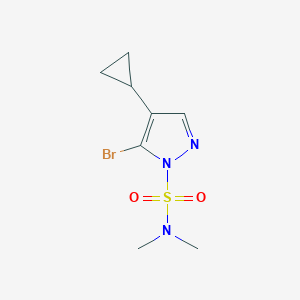

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
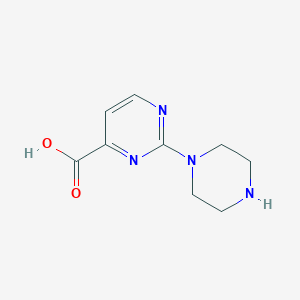

![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)
